
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₂O₃ It is a derivative of cyclobutane, featuring a hydroxy group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate typically involves the reaction of cyclobutanone with methyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted cyclobutyl compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclobutyl moiety, which can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(1-hydroxycyclobutyl)acetate: Similar structure but with an acetate group instead of a propanoate group.
2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol: Contains an amino group and diol functionality.
Uniqueness
Methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate is unique due to its specific combination of a hydroxy group and a methyl ester group on a cyclobutyl ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 2-(1-hydroxycyclobutyl)-2-methylpropanoate |
InChI |
InChI=1S/C9H16O3/c1-8(2,7(10)12-3)9(11)5-4-6-9/h11H,4-6H2,1-3H3 |
Clave InChI |
IUSBCKUFRNPBQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)C1(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


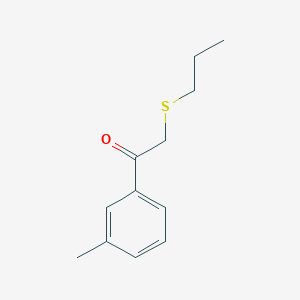
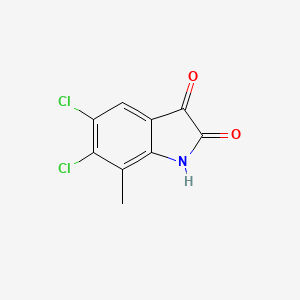
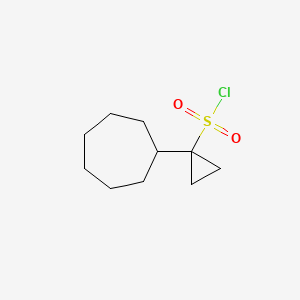

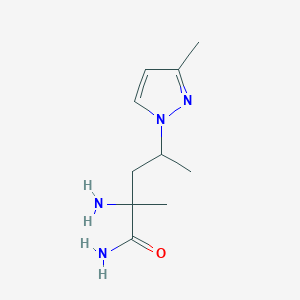
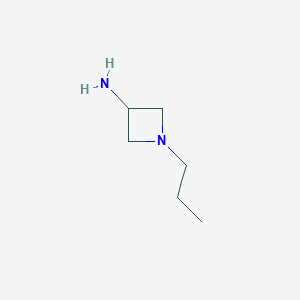





![2-((6-Methoxy-1h-benzo[d]imidazol-2-yl)thio)acetaldehyde](/img/structure/B13636316.png)

![3-(4-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13636325.png)
